2-氟-6-(4-(三氟甲基)苯基)吡啶

描述

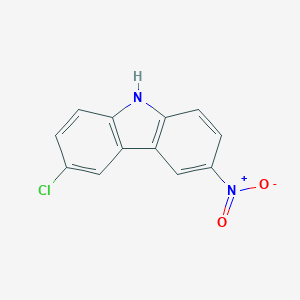

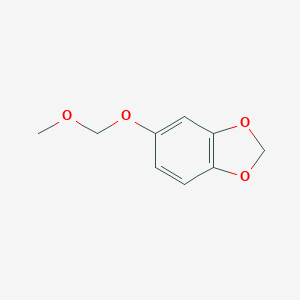

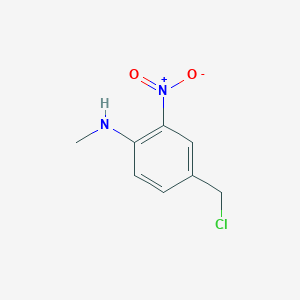

2-Fluoro-6-(4-(trifluoromethyl)phenyl)pyridine is a chemical compound with the molecular formula C6H3F4N . It is characterized by the presence of a fluorine atom and a pyridine in its structure .

Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMP) derivatives, such as 2-Fluoro-6-(4-(trifluoromethyl)phenyl)pyridine, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of 2-Fluoro-6-(4-(trifluoromethyl)phenyl)pyridine consists of a pyridine ring with a fluorine atom at the 2-position and a trifluoromethyl group at the 6-position .Chemical Reactions Analysis

2-Fluoro-6-(4-(trifluoromethyl)phenyl)pyridine acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .Physical and Chemical Properties Analysis

2-Fluoro-6-(4-(trifluoromethyl)phenyl)pyridine has a molecular weight of 165.09 Da . The presence of a fluorine atom and a pyridine in its structure bestows many of the distinctive physical–chemical properties observed in this class of compounds .科学研究应用

有机发光二极管

2-氟-6-(4-(三氟甲基)苯基)吡啶已被用于开发高亮度下效率衰减较低的有机发光二极管(OLEDs)。这种化合物作为一个环金属配体,与其他配体结合形成铱配合物,在OLED设备中展现出明亮的绿光和高电流效率(Teng et al., 2014)。

多取代吡啶的合成

这种化学物质是合成多取代吡啶的策略的一部分,重点是打破氟烷基团的C-F键。这种方法是吡啶合成的补充,并在无贵金属条件下运作(Chen et al., 2010)。

不对称催化中的手性配体

它用于合成新的含手性吡啶氧杂环丙氧啉衍生物,这些衍生物在金属催化的不对称反应中作为手性配体非常有用。这些化合物通过光谱和X射线衍射方法进行表征(Wolińska等,2021年)。

磷光性质研究

这种化合物在理论研究中起着关键作用,探索Ir(III)配合物的磷光性质,其中它作为一个环金属配体。这项研究有助于理解这些配合物的发射光谱和量子产率,表明它们作为蓝光发射Ir(III)配合物的潜力(Guo et al., 2018)。

农作物保护产品

它已被纳入具有对农作物保护有用的生物学性质的分子中。这些分子中的三氟甲基取代吡啶环在一系列杀菌剂、除草剂、杀虫剂和线虫杀灭剂中起着关键作用(Burriss et al., 2018)。

作用机制

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .

未来方向

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . Currently, the major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

属性

IUPAC Name |

2-fluoro-6-[4-(trifluoromethyl)phenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F4N/c13-11-3-1-2-10(17-11)8-4-6-9(7-5-8)12(14,15)16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAZAOTWODRLOST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)F)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30622431 | |

| Record name | 2-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180606-18-2 | |

| Record name | 2-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2,4-Dichlorophenyl)carbamoyl]benzoic acid](/img/structure/B171680.png)

![N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B171684.png)

![2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B171704.png)

![1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane](/img/structure/B171728.png)